molecular formula C17H19N5O2 B2520530 (2-((2H-1,2,3-triazol-2-yl)methyl)pyrrolidin-1-yl)(6-methoxy-1H-indol-2-yl)methanone CAS No. 2320898-60-8

(2-((2H-1,2,3-triazol-2-yl)methyl)pyrrolidin-1-yl)(6-methoxy-1H-indol-2-yl)methanone

Cat. No. B2520530
CAS RN: 2320898-60-8
M. Wt: 325.372
InChI Key: WXUOVMKCHSZFHQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds often involves the use of copper-catalyzed click reactions . These reactions can facilitate the formation of the 1,2,3-triazole ring, a key component of the compound. The process typically involves the reaction of azides with alkynes .


Chemical Reactions Analysis

The compound is likely to undergo various chemical reactions due to the presence of multiple reactive groups. For instance, the 1,2,3-triazole ring can participate in various reactions, including nucleophilic substitutions . The pyrrolidinyl and methoxyindolyl groups may also be involved in various reactions .

Scientific Research Applications

Drug Discovery

The compound’s 1,2,3-triazole core makes it an attractive candidate for drug development. Researchers have explored its potential as a scaffold for designing novel pharmaceuticals. Its high chemical stability, aromatic character, and hydrogen bonding ability contribute to its suitability for drug-like molecules .

Organic Synthesis

In organic chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its triazole moiety participates in click chemistry reactions, allowing efficient and modular assembly of diverse structures. Researchers have utilized it as a key intermediate in the construction of various organic compounds .

Supramolecular Chemistry

Supramolecular chemistry investigates non-covalent interactions between molecules. The compound’s 1,2,3-triazole motif plays a role in host-guest interactions, self-assembly, and molecular recognition. Researchers have explored its use in creating functional supramolecular architectures .

Bioconjugation

Bioconjugation involves linking biomolecules (such as proteins or nucleic acids) to synthetic compounds. The compound’s unique structure allows for selective modification of biomolecules, enabling targeted drug delivery, imaging, or diagnostics. Its compatibility with biological systems makes it valuable in this context .

Chemical Biology

Chemical biology studies the interactions between small molecules and biological systems. Researchers have investigated the compound’s effects on cellular processes, protein function, and enzymatic activity. Its potential as a chemical probe or tool in biological studies is an active area of research .

Fluorescent Imaging

The compound’s fluorescent properties make it useful for imaging applications. By incorporating it into fluorescent probes, researchers can visualize specific cellular components or track molecular events. Its stability and emission properties contribute to its utility in bioimaging .

Materials Science

Materials scientists have explored the compound’s incorporation into polymers, nanoparticles, and thin films. Its unique structure may impart desirable properties (such as enhanced mechanical strength or optical behavior) to materials. Applications range from sensors to optoelectronic devices .

Other Potential Applications

Beyond the mentioned fields, researchers continue to explore additional applications. These may include catalysis, photostabilizers, and corrosion inhibitors . The compound’s versatility ensures ongoing investigations into its properties and potential uses.

Future Directions

The compound (2-((2H-1,2,3-triazol-2-yl)methyl)pyrrolidin-1-yl)(6-methoxy-1H-indol-2-yl)methanone and similar compounds could be of interest in various fields, including medicinal chemistry. The 1,2,3-triazole ring is known to exhibit various biological activities, suggesting potential applications in drug discovery .

properties

IUPAC Name

(6-methoxy-1H-indol-2-yl)-[2-(triazol-2-ylmethyl)pyrrolidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N5O2/c1-24-14-5-4-12-9-16(20-15(12)10-14)17(23)21-8-2-3-13(21)11-22-18-6-7-19-22/h4-7,9-10,13,20H,2-3,8,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXUOVMKCHSZFHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C=C(N2)C(=O)N3CCCC3CN4N=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-((2H-1,2,3-triazol-2-yl)methyl)pyrrolidin-1-yl)(6-methoxy-1H-indol-2-yl)methanone

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